molecular formula C18H14BrIN2O2 B7466609 (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

カタログ番号 B7466609
分子量: 497.1 g/mol
InChIキー: RKKARQTUUVJLCT-UKTHLTGXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclic nucleotide phosphodiesterase inhibitors, which are known to have a wide range of pharmacological effects.

作用機序

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 exerts its pharmacological effects by inhibiting cyclic nucleotide phosphodiesterase (PDE) enzymes. PDE enzymes are responsible for the breakdown of cyclic nucleotides, which play a critical role in regulating various cellular processes. By inhibiting PDE enzymes, (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 increases the levels of cyclic nucleotides, leading to a wide range of pharmacological effects.
Biochemical and Physiological Effects:
(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation by increasing the levels of cyclic guanosine monophosphate (cGMP), a potent vasodilator. It has also been shown to inhibit the proliferation of smooth muscle cells, which is a key process in the development of cardiovascular diseases. Additionally, (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 has been shown to have anti-inflammatory and anti-fibrotic effects, which may have potential therapeutic applications in various diseases.

実験室実験の利点と制限

One of the major advantages of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 is its specificity for PDE enzymes, which allows for the selective modulation of cyclic nucleotide signaling pathways. Additionally, (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 has been extensively studied in preclinical models, which has provided valuable insights into its pharmacological effects. However, one of the limitations of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 is its relatively short half-life, which may limit its therapeutic applications.

将来の方向性

There are several potential future directions for the study of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272. One potential direction is the development of more potent and selective PDE inhibitors based on the structure of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272. Additionally, further studies are needed to fully elucidate the pharmacological effects of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 and its potential therapeutic applications in various diseases. Finally, the development of novel drug delivery systems may help to overcome the limitations of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 and other PDE inhibitors, leading to the development of more effective therapies.

合成法

The synthesis of (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 involves the reaction of 5-bromo-2-ethoxyaniline with 2-iodobenzonitrile in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Horner-Wadsworth-Emmons reaction with (E)-3-(dimethylamino)prop-2-enenitrile to yield the final product.

科学的研究の応用

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide 41-2272 has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological effects, including vasodilation, anti-inflammatory, and anti-fibrotic effects. It has also been studied for its potential use in the treatment of pulmonary hypertension, erectile dysfunction, and cardiovascular diseases.

特性

IUPAC Name

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrIN2O2/c1-2-24-17-8-7-14(19)10-12(17)9-13(11-21)18(23)22-16-6-4-3-5-15(16)20/h3-10H,2H2,1H3,(H,22,23)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKARQTUUVJLCT-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C=C(C#N)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Br)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。